An In-Depth Technical Guide to 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (8-Nitrochrysin)
An In-Depth Technical Guide to 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (8-Nitrochrysin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, commonly known as 8-nitrochrysin. As a nitrated derivative of the naturally occurring flavonoid chrysin, this compound has garnered interest for its potential pharmacological applications, particularly in oncology. This document delves into its physicochemical characteristics, spectroscopic profile, and established analytical methodologies. Furthermore, it explores the current understanding of its mechanism of action, with a focus on its pro-apoptotic effects in cancer cells, and discusses the available toxicological data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Chrysin (5,7-dihydroxyflavone), a prominent member of the flavone subclass, has been the subject of extensive research for its therapeutic potential.[2] However, its clinical utility has been hampered by certain limitations. To enhance its pharmacological profile, synthetic modifications of the chrysin scaffold have been explored. One such modification is the introduction of a nitro group, leading to the formation of 8-nitrochrysin.
The addition of a nitro group to a pharmacologically active molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often resulting in enhanced biological activity.[3] In the case of 8-nitrochrysin, this modification has been shown to potentiate its cytotoxic effects against various cancer cell lines compared to the parent compound, chrysin.[1] This guide aims to consolidate the existing scientific knowledge on 8-nitrochrysin to facilitate further research and development.
Chemical Structure and Physicochemical Properties
8-Nitrochrysin is a derivative of chrysin, featuring a nitro (-NO₂) group substituted at the C-8 position of the A-ring of the flavone backbone.
IUPAC Name: 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one
Synonyms: 8-Nitrochrysin
Chemical Formula: C₁₅H₉NO₆
Molecular Weight: 299.24 g/mol
The introduction of the electron-withdrawing nitro group at the C-8 position influences the electronic distribution and reactivity of the molecule. This structural modification is crucial for its enhanced biological activity.
Table 1: Physicochemical Properties of 8-Nitrochrysin (Predicted and Experimental)
| Property | Value | Source/Method |
| Melting Point | Not experimentally reported. | Predicted to be higher than chrysin (285 °C) due to increased polarity and potential for intermolecular interactions. |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5] | Based on the properties of chrysin and other flavonoids.[4] |
| pKa | Not experimentally determined. | The hydroxyl groups at positions 5 and 7 are acidic, and their pKa values are expected to be influenced by the adjacent nitro group. |
Spectroscopic Characterization
The structural elucidation of 8-nitrochrysin is accomplished through various spectroscopic techniques. While specific experimental spectra for 8-nitrochrysin are not widely available in the public domain, the expected characteristic features can be predicted based on the known spectra of chrysin and the influence of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A, B, and C rings. The introduction of the nitro group at the C-8 position will cause a downfield shift of the adjacent proton at C-6 compared to chrysin. The characteristic chelated hydroxyl proton at C-5 will appear as a sharp singlet at a very downfield chemical shift.[1][9]
-
¹³C NMR: The carbon NMR spectrum will provide information on all fifteen carbon atoms in the molecule. The carbon atom attached to the nitro group (C-8) will experience a significant downfield shift, while the adjacent carbons (C-7 and C-8a) will also be affected.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[11][12] The FT-IR spectrum of 8-nitrochrysin is expected to exhibit the following characteristic absorption bands:
Table 2: Predicted FT-IR Spectral Data for 8-Nitrochrysin
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~1650 (strong) | C=O stretching (γ-pyrone) |
| ~1550 and ~1350 (strong) | Asymmetric and symmetric N-O stretching (nitro group)[13] |
| 1600-1450 | C=C stretching (aromatic rings) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.[14] The UV-Vis spectrum of flavonoids typically shows two major absorption bands. For 8-nitrochrysin, these bands are expected to be influenced by the nitro substituent.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for 8-Nitrochrysin
| Band | Wavelength Range (nm) | Electronic Transition |
| Band I | 300-400 | π → π* transition in the B-ring cinnamoyl system |
| Band II | 240-280 | π → π* transition in the A-ring benzoyl system |
The presence of the nitro group may cause a bathochromic (red) shift in these absorption bands compared to chrysin.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[16] In the mass spectrum of 8-nitrochrysin, the molecular ion peak [M]⁺ would be expected at m/z 299. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the flavonoid skeleton.[17][18]
Synthesis and Purification
The primary method for the synthesis of 8-nitrochrysin is through the electrophilic nitration of chrysin.[3]
General Synthetic Protocol: Nitration of Chrysin
This protocol is a generalized procedure based on common methods for the nitration of phenols and flavonoids.[3]
dot
Caption: General workflow for the synthesis and purification of 8-nitrochrysin.
Step-by-Step Methodology:
-
Dissolution: Dissolve chrysin in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.
-
Addition of Nitrating Agent: Slowly add a nitrating agent to the solution at a controlled temperature. Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid, or copper(II) nitrate.[3]
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration and wash with water to remove any residual acid.
-
Purification: Purify the crude 8-nitrochrysin by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11][19]
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and characterization of 8-nitrochrysin in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the quantification of 8-nitrochrysin.[20][21]
Table 4: Typical HPLC Parameters for Flavonoid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with an optional acid modifier like formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | At the λmax of 8-nitrochrysin (e.g., ~270 nm and ~350 nm) |
| Injection Volume | 10-20 µL |
Method validation should be performed according to ICH guidelines, including parameters such as linearity, precision, accuracy, and specificity.[22]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of 8-nitrochrysin, especially in complex biological matrices.[23][24]
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